

An In-depth Technical Guide on D-Alanine Sofosbuvir as a Reference Standard

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Compound of Interest

Compound Name: *D-Alanine Sofosbuvir*

CAS No.: 1064684-71-4

Cat. No.: B580185

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Purity in Sofosbuvir

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] As a nucleotide analog, it acts as a direct-acting antiviral agent, specifically inhibiting the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication.[2][3][4][5] The chemical structure of Sofosbuvir, N-[[P(S),2'R]-2'-deoxy-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-Alanine 1-methylethyl ester, possesses multiple chiral centers, making its synthesis stereochemically complex.[6] The therapeutic agent is a single diastereomer, the (Sp)-epimer. [2] Its diastereomer, which contains D-Alanine instead of L-Alanine, is referred to as **D-Alanine Sofosbuvir**.

The chirality of a drug molecule significantly influences its pharmacological activity, tolerability, and safety profile.[7] The human body is a chiral environment, and as such, it interacts differently with each enantiomer or diastereomer of a drug.[7][8] One stereoisomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[9][10][11]

Therefore, for drugs with chiral centers like Sofosbuvir, ensuring the highest possible stereochemical purity is not just a matter of quality control but a critical aspect of patient safety and drug efficacy.[7][9] Regulatory bodies such as the FDA mandate strict control over the enantiomeric and diastereomeric purity of chiral drugs.[7]

This technical guide provides a comprehensive overview of **D-Alanine Sofosbuvir**, its significance as a reference standard, and the analytical methodologies for its control in Sofosbuvir drug substance and product.

D-Alanine Sofosbuvir: A Critical Diastereomeric Impurity

D-Alanine Sofosbuvir is a process-related impurity that can form during the synthesis of Sofosbuvir.[2] Specifically, it is the (Rp)-epimer at the phosphorus center, arising from the non-stereoselective coupling of the phosphoramidate side chain.[2] While the desired (Sp)-epimer (Sofosbuvir) is the therapeutically active isomer, the (Rp)-epimer is significantly less active.[2] The presence of **D-Alanine Sofosbuvir** above established limits can impact the overall efficacy of the drug product.

Physicochemical Properties of **D-Alanine Sofosbuvir**:

Property	Value
Chemical Name	propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[12]
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P[6][12]
Molecular Weight	529.46 g/mol [6]
CAS Number	1064684-71-4[6]

The Role of **D-Alanine Sofosbuvir** as a Reference Standard

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. In the context of pharmaceutical development, reference standards are indispensable for:

- **Impurity Profiling:** Identifying and quantifying impurities in the active pharmaceutical ingredient (API) and finished drug product.
- **Method Development and Validation:** Establishing and verifying the performance of analytical methods to ensure they are accurate, precise, and specific for their intended purpose.
- **Routine Quality Control:** Monitoring the manufacturing process and ensuring the consistent quality of each batch of the drug.

D-Alanine Sofosbuvir serves as a critical reference standard for all these activities in the manufacturing of Sofosbuvir. Its availability in a highly purified form allows laboratories to:

- Confirm the identity of the D-Alanine diastereomer peak in a chromatogram by comparing its retention time.
- Determine the sensitivity of the analytical method by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).[\[13\]](#)[\[14\]](#)
- Assess the accuracy of the method by performing recovery studies where known amounts of the **D-Alanine Sofosbuvir** reference standard are spiked into the sample.[\[15\]](#)
- Calculate the amount of the **D-Alanine Sofosbuvir** impurity in a test sample using its known purity and response factor relative to Sofosbuvir.

Analytical Methodologies for the Control of D-Alanine Sofosbuvir

The separation and quantification of diastereomers like Sofosbuvir and **D-Alanine Sofosbuvir** present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose.[\[15\]](#)[\[16\]](#)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and reliable technique for the routine analysis of Sofosbuvir and its impurities.^{[15][16]} A well-developed RP-HPLC method can effectively separate **D-Alanine Sofosbuvir** from the main Sofosbuvir peak and other process-related impurities.

Illustrative RP-HPLC Method Protocol:

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: A C18 stationary phase column (e.g., Zorbax C18, Agilent Eclipse XDB-C18) is commonly used.^{[14][15]}
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.^{[13][14][17]} The composition can be delivered in an isocratic or gradient elution mode.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
- Detection Wavelength: Sofosbuvir and its impurities exhibit maximum absorbance at approximately 260-261 nm.^{[14][16][17]}
- Sample Preparation:
 - Reference Standard Solution: Accurately weigh and dissolve **D-Alanine Sofosbuvir** reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
 - Test Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a powdered tablet sample in the diluent to a specified concentration.

- Injection Volume: A typical injection volume is 10 μ L.
- Data Analysis: The amount of **D-Alanine Sofosbuvir** in the test sample is calculated by comparing its peak area to the peak area of the **D-Alanine Sofosbuvir** reference standard, taking into account the concentrations and purities of both.

Causality Behind Experimental Choices:

- C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar Sofosbuvir and its diastereomers.
- Acidified Mobile Phase: The use of an acid like trifluoroacetic acid improves peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase and the analytes.
- UV Detection at 260 nm: This wavelength corresponds to the absorbance maximum of the uracil chromophore present in both Sofosbuvir and **D-Alanine Sofosbuvir**, providing high sensitivity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity.^[16] This is achieved by using columns with sub-2 μ m particle sizes, which requires instrumentation capable of handling higher backpressures. For complex impurity profiles or when higher throughput is required, UPLC is the preferred method.^[16]

UPLC-MS/MS for Enhanced Specificity and Sensitivity:

Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides an even more powerful analytical tool. This technique is particularly useful for the analysis of Sofosbuvir and its metabolites in biological matrices like human plasma.^{[18][19][20][21]} The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the parent and fragment ions, eliminating potential interferences from the sample matrix.^{[18][20][21]}

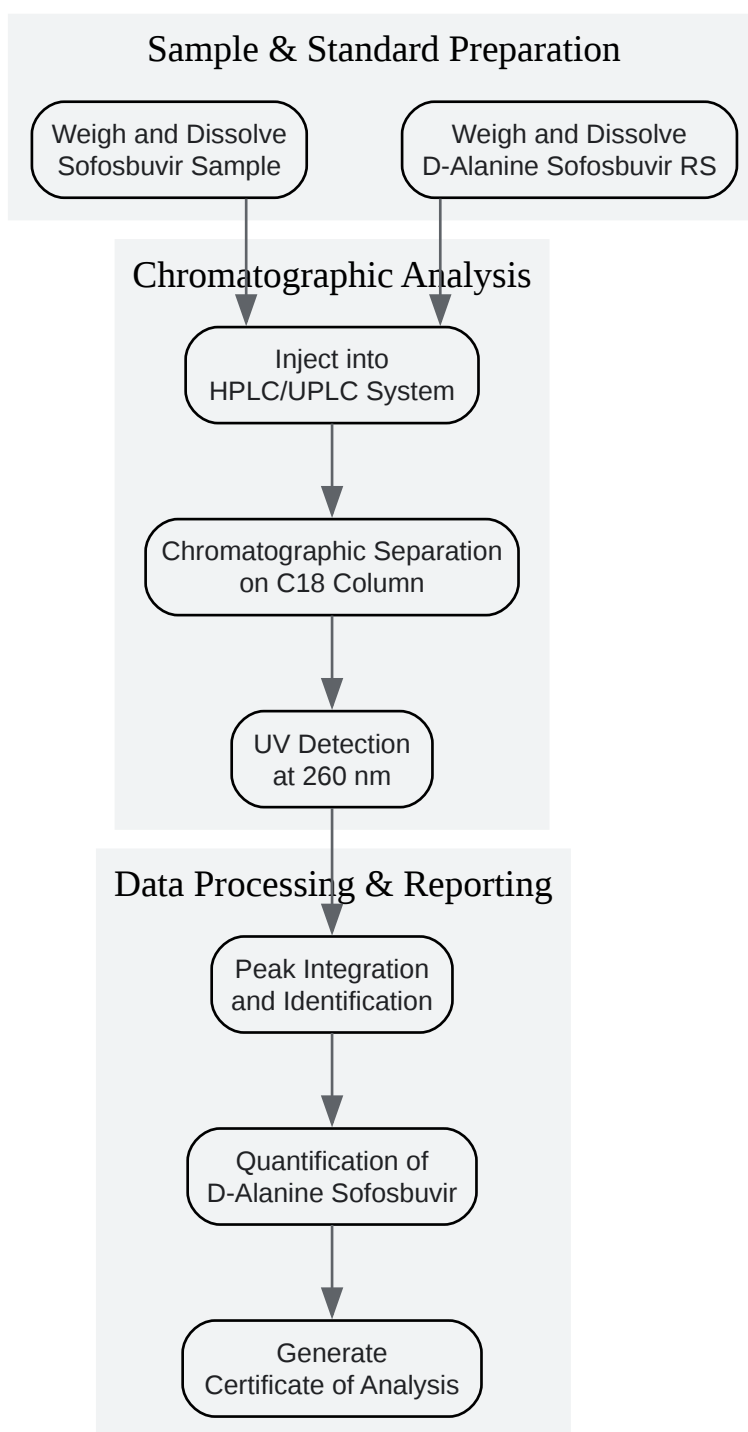
Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting analytical results.

Table 1: Representative Chromatographic Parameters

Parameter	HPLC	UPLC
Column	C18, 5 μm	C18, 1.7 μm
Flow Rate	1.0 mL/min	0.3 - 0.5 mL/min
Run Time	20 - 30 min	5 - 10 min
Resolution between Sofosbuvir and D-Alanine Sofosbuvir	> 2.0	> 3.0
Solvent Consumption	High	Low

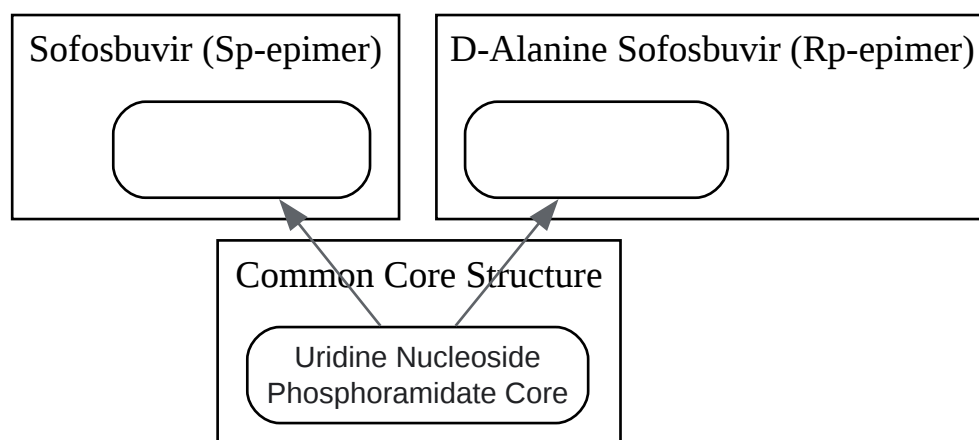
Diagram 1: Analytical Workflow for Impurity Profiling



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Caption: Workflow for the analysis of **D-Alanine Sofosbuvir** in a drug sample.

Diagram 2: Stereochemical Relationship of Sofosbuvir and **D-Alanine Sofosbuvir**



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Caption: Structural relationship between Sofosbuvir and its D-Alanine diastereomer.

Conclusion

The control of stereochemical impurities is a fundamental aspect of modern drug development and manufacturing. **D-Alanine Sofosbuvir**, a critical diastereomeric impurity of Sofosbuvir, must be carefully monitored to ensure the safety and efficacy of this vital antiviral medication. The use of a well-characterized **D-Alanine Sofosbuvir** reference standard is essential for the development, validation, and routine application of robust analytical methods, such as HPLC and UPLC. This guide has provided a technical framework for understanding the importance of **D-Alanine Sofosbuvir** as a reference standard and the analytical strategies employed for its control, thereby supporting the delivery of high-quality Sofosbuvir to patients worldwide.

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